molecular formula C16H12ClFN4O3 B14944127 {4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

Cat. No.: B14944127
M. Wt: 362.74 g/mol
InChI Key: GRIIMGYABCQNCN-UHFFFAOYSA-N
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Description

2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a combination of chlorinated and fluorinated benzyl groups, a tetraazole ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps:

    Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated and Fluorinated Benzyl Group: This step often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent.

    Coupling with Phenoxyacetic Acid: The final step involves the coupling of the tetraazole derivative with phenoxyacetic acid, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxyacetic acid moiety.

Scientific Research Applications

2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetraazole ring can mimic certain biological functionalities, enhancing its binding affinity.

    Agrochemicals: The compound may inhibit specific enzymes or pathways in pests or weeds, leading to their control or eradication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is unique due to the presence of both a tetraazole ring and a phenoxyacetic acid moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H12ClFN4O3

Molecular Weight

362.74 g/mol

IUPAC Name

2-[4-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid

InChI

InChI=1S/C16H12ClFN4O3/c17-13-2-1-3-14(18)12(13)8-22-20-16(19-21-22)10-4-6-11(7-5-10)25-9-15(23)24/h1-7H,8-9H2,(H,23,24)

InChI Key

GRIIMGYABCQNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F

Origin of Product

United States

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